N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-fluoro-1H-carbazole and 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. The synthesis could involve steps such as:
N-alkylation: Reacting 6-fluoro-1H-carbazole with an appropriate alkylating agent.
Amide bond formation: Coupling the resulting intermediate with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C25H27FN2O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C25H27FN2O3/c1-30-18-8-5-16(6-9-18)25(11-13-31-14-12-25)24(29)28-22-4-2-3-19-20-15-17(26)7-10-21(20)27-23(19)22/h5-10,15,22,27H,2-4,11-14H2,1H3,(H,28,29) |
InChI Key |
BUHVTJAAWFCPGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)F |
Origin of Product |
United States |
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